
Cerium(III) Trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cerium(III) Trifluoromethanesulfonate is an inorganic compound with the chemical formula Ce(CF₃SO₃)₃. It is a white crystalline solid that is soluble in water and organic solvents. This compound is known for its high thermal and chemical stability, making it valuable in various chemical and industrial applications .
作用机制
Target of Action
Cerium(III) Trifluoromethanesulfonate, also known as Cerium triflate, is primarily used as a catalyst in organic synthesis . Its primary targets are organic compounds, specifically epoxides .
Mode of Action
This compound acts as an efficient catalyst for the ring opening of epoxides . It provides high regio- and stereoselectivity, meaning it can control the direction and configuration of the reaction .
Result of Action
The primary result of this compound’s action is the transformation of organic compounds. It enables the efficient ring opening of epoxides, providing high regio- and stereoselectivity .
Action Environment
This compound is hygroscopic, meaning it readily absorbs moisture from the environment . This property, along with other environmental factors such as temperature and pH, could influence its action, efficacy, and stability. It’s recommended to store it away from water/moisture, in a cool, dry, and well-ventilated place .
生化分析
Biochemical Properties
Cerium(III) Trifluoromethanesulfonate plays a crucial role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate specific biochemical transformations. For instance, it is known to catalyze the ring-opening of epoxides, providing high regio- and stereoselectivity . This interaction is essential for the synthesis of complex organic molecules, which are often used in pharmaceuticals and other biochemical applications.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause changes in the expression of certain genes involved in metabolic pathways . Additionally, its catalytic properties can impact cellular metabolism by facilitating specific biochemical reactions within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a Lewis acid, accepting electron pairs from other molecules, which facilitates various chemical reactions. This compound can bind to enzymes and other proteins, altering their activity and leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is hygroscopic, meaning it absorbs moisture from the air, which can affect its stability and reactivity . Over time, this can lead to degradation of the compound, potentially altering its effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can act as an effective catalyst without causing significant adverse effects. At high doses, it may exhibit toxic effects, including skin and eye irritation, respiratory issues, and potential impacts on cellular function . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to organic synthesis. It interacts with enzymes and cofactors to facilitate specific biochemical reactions. For example, it can catalyze the conversion of epoxides to diols, a reaction that is important in the synthesis of various organic compounds . These interactions can affect metabolic flux and metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its solubility in water allows it to move freely within the cellular environment . This distribution can affect its localization and accumulation in specific cellular compartments, influencing its activity and function.
Subcellular Localization
This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific organelles, where it can exert its catalytic effects . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: Cerium(III) Trifluoromethanesulfonate is typically synthesized by reacting cerium oxide (CeO₂) with trifluoromethanesulfonic acid (CF₃SO₃H). The reaction is carried out under controlled conditions to ensure the complete conversion of cerium oxide to this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity cerium oxide and trifluoromethanesulfonic acid. The reaction is conducted in large reactors with precise temperature and pressure controls to maximize yield and purity .
化学反应分析
Types of Reactions: Cerium(III) Trifluoromethanesulfonate is known to undergo various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to lower oxidation states under specific conditions.
Substitution: It participates in substitution reactions, particularly in the formation of organometallic compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and organolithium compounds are employed.
Major Products:
Oxidation: Produces cerium(IV) compounds.
Reduction: Yields cerium(II) compounds.
Substitution: Forms various organocerium compounds.
科学研究应用
Cerium(III) Trifluoromethanesulfonate has a wide range of applications in scientific research:
相似化合物的比较
- Ytterbium(III) Trifluoromethanesulfonate
- Lanthanum(III) Trifluoromethanesulfonate
- Dysprosium(III) Trifluoromethanesulfonate
- Yttrium(III) Trifluoromethanesulfonate
- Bismuth(III) Trifluoromethanesulfonate
Uniqueness: Cerium(III) Trifluoromethanesulfonate is unique due to its high thermal stability and strong Lewis acidity, which make it an effective catalyst in a wide range of chemical reactions. Its ability to operate under mild conditions and its compatibility with various solvents further enhance its utility compared to similar compounds .
属性
CAS 编号 |
698999-65-4 |
|---|---|
分子式 |
C7H2Ce2F21O22S7 |
分子量 |
1341.7 g/mol |
IUPAC 名称 |
cerium(3+);cerium(4+);trifluoromethanesulfonate;hydrate |
InChI |
InChI=1S/7CHF3O3S.2Ce.H2O/c7*2-1(3,4)8(5,6)7;;;/h7*(H,5,6,7);;;1H2/q;;;;;;;+3;+4;/p-7 |
InChI 键 |
ZYOXSYOWLHSHPQ-UHFFFAOYSA-G |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ce+3] |
规范 SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Ce+3].[Ce+4] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


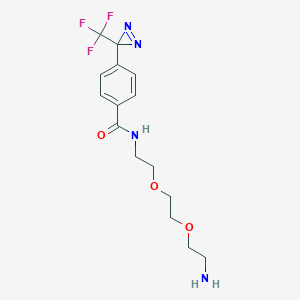
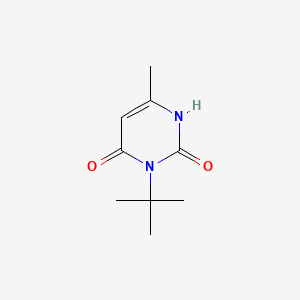
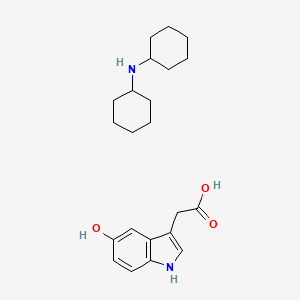
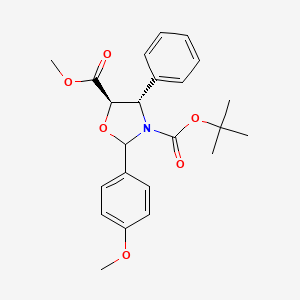
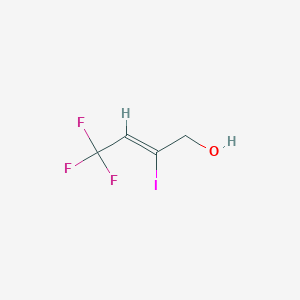
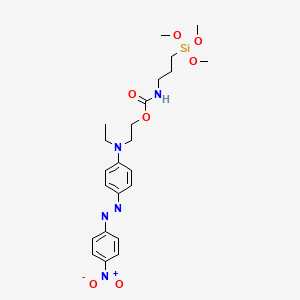
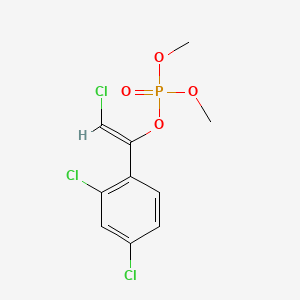
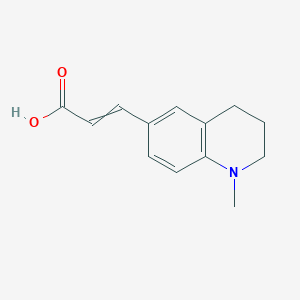
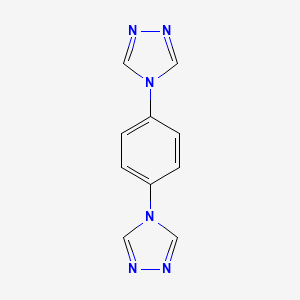
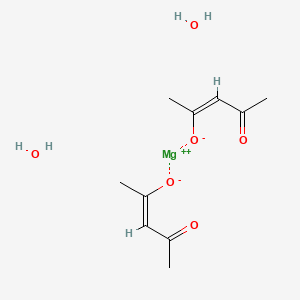
![1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol](/img/structure/B6593653.png)
![13-hydroxy-10,16-bis(2,4,6-trimethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6593656.png)
![13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6593664.png)
![8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B6593685.png)
